molecular formula C15H11Br B13878137 1-(Bromomethyl)anthracene

1-(Bromomethyl)anthracene

Cat. No.: B13878137
M. Wt: 271.15 g/mol
InChI Key: ZRWWJWVZJDLRFS-UHFFFAOYSA-N
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Description

1-(Bromomethyl)anthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of an anthracene core with a bromomethyl group attached to one of its carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)anthracene can be synthesized through several methods. One common approach involves the bromination of anthracene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various anthracene derivatives depending on the nucleophile used.
  • Oxidation reactions produce anthraquinone derivatives.
  • Reduction reactions result in methyl-substituted anthracene.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)anthracene involves its ability to participate in electrophilic and nucleophilic reactions. The bromomethyl group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthetic applications and research.

Properties

IUPAC Name

1-(bromomethyl)anthracene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWWJWVZJDLRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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